4-hydroxy-N,N-diphenylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-hydroxy-N,N-diphenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-17-11-13-18(14-12-17)23(21,22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZORRIEDRGOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0)
- Structure : Features a hydroxyl group at the 4-position and a dimethyl-substituted sulfonamide.
- Key Differences: The methyl groups on the sulfonamide nitrogen and benzene ring reduce polarity compared to the diphenyl variant.
- Spectral Data : IR spectra show characteristic N-H and O-H stretches at 3278–3414 cm⁻¹ and 3150–3319 cm⁻¹, respectively, similar to the target compound. However, methyl C-H stretches (~2850–2960 cm⁻¹) are unique to this analogue .
b. N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- Structure : Contains an acetyl (-COCH₃) group instead of a hydroxyl.
- Key Differences : The electron-withdrawing acetyl group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. IR spectra show a strong C=O stretch at ~1663–1682 cm⁻¹, absent in hydroxylated analogues .
- Biological Relevance : Acetylated derivatives are often explored for enhanced metabolic stability and antimicrobial activity .
c. N-(4-Hydroxyphenyl)benzenesulfonamide
- Structure : Lacks the diphenyl substitution on the sulfonamide nitrogen.
- Hydrogen-bonding interactions (N-H···O and O-H···O) are critical in its crystal packing, as confirmed by X-ray diffraction .
Halogenated Analogues
Compounds like 3-(((4-chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide introduce halogens (e.g., Cl) to the aromatic ring. These substituents:
- Increase lipophilicity and resistance to oxidative degradation.
- Enhance binding to hydrophobic pockets in enzymes, as seen in antimicrobial studies .
Heterocyclic Derivatives
a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structure : Incorporates a triazole ring fused to the sulfonamide.
- Key Differences : The triazole moiety introduces tautomerism (thione ↔ thiol), affecting electronic properties and bioactivity. IR spectra confirm the absence of C=O stretches (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) .
- Applications : These derivatives exhibit potent enzyme inhibition due to sulfur’s nucleophilic character .
b. 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Structure : Combines a pyrazole-thiophene hybrid with a sulfonamide.
- Key Differences : The fluorophenyl group enhances metabolic stability, while the pyrazole ring improves π-π stacking in protein binding .
Preparation Methods
Reaction Mechanism:
-
Sulfonyl chloride activation : The hydroxyl group on the benzene ring may interfere with reactivity, necessitating protection (e.g., as a methyl ether) in some cases.
-
Nucleophilic substitution : Diphenylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Procedure :
-
4-Hydroxybenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).
-
Diphenylamine (1.2 eq) and pyridine (2.0 eq) are added dropwise under nitrogen at 0°C.
-
The mixture is stirred at room temperature for 12–24 hours.
-
The product is isolated via aqueous workup and recrystallized from ethanol/water.
Challenges :
-
Low reactivity of diphenylamine due to steric hindrance and reduced nucleophilicity.
-
Competing side reactions (e.g., hydrolysis of sulfonyl chloride) require careful control of moisture.
Protection-Deprotection Strategy
To mitigate hydroxyl group interference, a methyl-protected intermediate is synthesized first.
Steps:
-
Protection :
-
Sulfonamide Formation :
-
Deprotection :
Optimization :
Yield : 70–85% (over three steps).
Transition-Metal-Free N-Arylation
Aryl groups are introduced sequentially to the sulfonamide nitrogen using o-silylaryl triflates and CsF.
Procedure:
-
4-Hydroxybenzenesulfonamide (1.0 eq) is treated with phenyl o-silylaryl triflate (2.2 eq) and CsF (3.0 eq) in DMSO at 25°C.
-
The reaction proceeds via a single-electron transfer (SET) mechanism, forming N,N-diarylated products.
Key Advantages :
Reductive Amination Pathway
Though less common, reductive amination offers an alternative route for introducing phenyl groups.
Steps:
-
Imine Formation :
-
Condense 4-hydroxybenzenesulfonamide with benzaldehyde in ethanol.
-
-
Reduction :
Limitations :
Analytical Validation
Characterization Data :
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Sulfonylation | 45–60 | 95 | Simplicity |
| Protection-Deprotection | 70–85 | 98 | High yield, avoids side reactions |
| N-Arylation | 65–80 | 97 | Transition-metal-free, scalable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-hydroxy-N,N-diphenylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via sulfonation of diphenylamine followed by hydroxylation. Key steps include:
- Sulfonation : React diphenylamine with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Hydroxylation : Introduce the hydroxyl group via electrophilic substitution using H₂O₂ or acidic hydrolysis.
- Optimization : Use catalysts like pyridine to stabilize intermediates and improve regioselectivity. Monitor reaction progress via TLC or HPLC. Crystallization in ethanol/water mixtures enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-hydroxy-N,N-diphenylbenzenesulfonamide?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonamide linkage (e.g., NH proton at δ 10–12 ppm).
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental Analysis : Verify stoichiometry (C, H, N, S) .
Q. How should researchers handle and store 4-hydroxy-N,N-diphenylbenzenesulfonamide to prevent decomposition?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid moisture absorption and oxidation.
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid dust formation; employ wetting agents during transfer.
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Validate purity via melting point analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when hydrogen bonding patterns of 4-hydroxy-N,N-diphenylbenzenesulfonamide vary under different crystallization conditions?
- Methodological Answer :
- Solvent Screening : Test polar (DMSO, ethanol) vs. non-polar (toluene) solvents to stabilize hydrogen bonds (N–H⋯O, O–H⋯O).
- Temperature Gradients : Slow cooling (0.5°C/hour) promotes ordered crystal lattices.
- X-ray Diffraction : Compare unit cell parameters across conditions. Use software (e.g., SHELX, OLEX2) to model disorder or polymorphism. Reference analogous sulfonamide structures for validation .
Q. What computational methods are suitable for predicting the interaction of 4-hydroxy-N,N-diphenylbenzenesulfonamide with biological targets, and how can docking results be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Adjust protonation states at physiological pH.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
- Validation : Compare docking scores with in vitro IC₅₀ assays. For example, test inhibition of bacterial carbonic anhydrase via stopped-flow kinetics .
Q. When conflicting biological activity data arise from different assay conditions, what methodological approaches can reconcile these discrepancies?
- Methodological Answer :
- Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature controls (37°C).
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates.
- Orthogonal Assays : Cross-validate with fluorescence-based assays (e.g., Förster resonance energy transfer) or SPR for binding affinity.
- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .
Q. How can hyphenated analytical techniques improve the detection of impurities in 4-hydroxy-N,N-diphenylbenzenesulfonamide?
- Methodological Answer :
- LC-MS/MS : Identify trace byproducts (e.g., sulfonic acid derivatives) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
- GC-MS : Detect volatile impurities (e.g., residual solvents) post-derivatization.
- NMR-HPLC : Couple preparative HPLC with offline NMR for structural elucidation of unknown peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
